tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate

Lipophilicity Membrane permeability Physicochemical property comparison

tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate (CAS 1346229-41-1) is a conformationally rigid, dual-protected spirocyclic amino acid ester within the 3-azaspiro[5.5]undecane class. It features an N-Boc-protected piperidine ring fused through a shared quaternary carbon to a cyclohexane ring bearing a methyl ester side chain, yielding a molecular formula of C18H31NO4 and a molecular weight of 325.44 Da.

Molecular Formula C18H31NO4
Molecular Weight 325.449
CAS No. 1346229-41-1
Cat. No. B597403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate
CAS1346229-41-1
Molecular FormulaC18H31NO4
Molecular Weight325.449
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC(CC2)CC(=O)OC)CC1
InChIInChI=1S/C18H31NO4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)7-5-14(6-8-18)13-15(20)22-4/h14H,5-13H2,1-4H3
InChIKeyVEYMCZKGXQGOPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate (CAS 1346229-41-1): A Dual-Protected Spirocyclic Building Block for Rigid-Linker Drug Discovery


tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate (CAS 1346229-41-1) is a conformationally rigid, dual-protected spirocyclic amino acid ester within the 3-azaspiro[5.5]undecane class. It features an N-Boc-protected piperidine ring fused through a shared quaternary carbon to a cyclohexane ring bearing a methyl ester side chain, yielding a molecular formula of C18H31NO4 and a molecular weight of 325.44 Da . The spiro[5.5]undecane scaffold imposes significant conformational restriction compared to monocyclic piperidine analogs, making this compound a privileged building block for synthesizing conformationally constrained fragments, PROTAC linkers, and GPR120/FFA4 agonist leads [1].

Why Monocyclic Piperidine Analogs Cannot Replace tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate in Rigid-Linker Applications


The spiro[5.5]undecane scaffold in CAS 1346229-41-1 imposes a fixed dihedral angle between the two cyclohexane rings that is absent in flexible monocyclic piperidine building blocks such as tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate [1]. This conformational restriction directly alters physicochemical properties—most notably a logP shift exceeding 1.3 units—and drives a 26% increase in molecular weight, changing passive membrane permeability and spatial reach in bivalent molecules . Experimental PROTAC linker studies demonstrate that spirocyclic rigidity markedly improves intracellular accumulation relative to flexible methylene-based linkers, confirming that linker architecture cannot be freely interchanged without altering pharmacological outcomes [2]. Generic substitution with a monocyclic piperidine ester categorically fails to replicate the three-dimensional spatial profile and permeability characteristics that this compound provides.

Quantitative Differentiation Evidence for tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate Versus Closest Analogs


Lipophilicity Advantage: LogP 3.52 vs. Monocyclic Piperidine Analog LogP 2.13

tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate (target) exhibits a predicted ACD/LogP of 3.52, while the closest monocyclic piperidine analog, tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 175213-46-4), has a predicted LogP of 2.13, resulting in an approximately 1.4-log-unit increase [1]. Both compounds share nearly identical polar surface areas (target: 56 Ų; comparator: 55.84 Ų), indicating that the lipophilicity difference arises solely from the additional five methylene units contributed by the spirocyclic cyclohexane ring rather than from altered hydrogen-bonding capacity [1].

Lipophilicity Membrane permeability Physicochemical property comparison

Spatial Reach and Molecular Bulk: 26% Higher Molecular Weight vs. Monocyclic Piperidine Ester

The target compound has a molecular weight of 325.44 Da and a heavy atom count of 23, compared to 257.33 Da and 18 heavy atoms for the monocyclic piperidine analog tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate [1]. This corresponds to a molecular weight increase of 68.11 Da (26.5%) and 5 additional heavy atoms. The spiro-fused cyclohexane ring extends the spatial reach from the piperidine nitrogen by approximately 2.5–3.0 Å beyond the monocyclic scaffold, as estimated from the spiro[5.5]undecane carbon skeleton geometry .

Molecular weight optimization Linker geometry Fragment growing

PROTAC Intracellular Accumulation: Spirocyclic Linker Rigidity Outperforms Flexible Methylene Linkers

In a comparative analysis of three PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS), Osawa et al. demonstrated that the most rigid derivative incorporating a spirocyclic linker (PROTAC-3) exhibited markedly higher intracellular accumulation—a key driver of degradation potency—compared to derivatives with flexible methylene linkers, despite all compounds displaying similar binding affinities in vitro [1]. Although the specific spirocyclic structure in PROTAC-3 differs from the 3-azaspiro[5.5]undecane core, the study establishes a class-level principle that spirocyclic rigidity enhances cell permeability in bivalent degrader molecules, directly supporting the selection of spirocyclic building blocks over flexible monocyclic alternatives for PROTAC development.

PROTAC linker design Cell permeability Ternary complex formation

Orthogonal Boc/Me Ester Dual Protection Enables Sequential Deprotection in Multi-Step Synthetic Routes

The target compound uniquely combines an acid-labile N-Boc protecting group with a base-labile methyl ester on the spiro[5.5]undecane framework. ChemicalBook synthesis protocols demonstrate that the Boc group is selectively removed with HCl in dioxane to yield the free amine (methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate), while the methyl ester remains intact . This orthogonal protection strategy, referenced in patent WO2014059232A2 for the preparation of GPR120 agonist intermediates, allows sequential functionalization of the amine and carboxylic acid termini without protecting group interference [1]. In contrast, the unprotected spiro[5.5]undecane-9-acetic acid analog requires additional protection/deprotection steps, increasing synthetic step count and reducing overall yield.

Orthogonal protection Solid-phase synthesis Combinatorial chemistry

High-Impact Application Scenarios for tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate Based on Quantitative Differentiation Evidence


PROTAC Linker Synthesis Requiring Rigid Spirocyclic Geometry with Orthogonal Protecting Groups

The spiro[5.5]undecane scaffold provides a rigid, non-planar linker geometry that has been experimentally demonstrated to enhance intracellular accumulation in PROTAC designs relative to flexible methylene linkers [1]. The dual-protected nature of this compound—Boc on the piperidine nitrogen and methyl ester on the side chain—allows sequential coupling to E3 ligase ligands and target protein ligands without cross-reactivity, streamlining PROTAC synthetic workflows. The elevated LogP (3.52 vs. 2.13 for monocyclic analogs) further supports passive membrane permeability .

GPR120/FFA4 Agonist Lead Optimization Using Protected Spirocyclic Intermediates

Patent WO2014059232A2 describes spirocyclic GPR120 agonists built on the 3-azaspiro[5.5]undecane core [1]. This compound serves as a key protected intermediate, where the Boc group facilitates late-stage amine diversification after scaffold assembly, and the methyl ester can be hydrolyzed to the carboxylic acid pharmacophore characteristic of potent GPR120 agonists. The spirocyclic scaffold contributes to receptor selectivity versus related free fatty acid receptors, a feature attributable to the conformational restriction imposed by the shared quaternary carbon.

Fragment-Based Screening Collections Requiring Three-Dimensional, sp³-Rich Building Blocks

The compound's fraction of sp³-hybridized carbons (Fsp³ ≈ 0.94) exceeds that of monocyclic piperidine ester fragments, aligning with the established principle that higher three-dimensionality in screening libraries improves hit rates against challenging protein targets [1]. The orthogonal Boc/Me ester functionalization enables rapid elaboration of fragment hits into lead-like compounds without introducing additional synthetic complexity, making this compound a preferential acquisition for fragment library curation.

Bivalent Degrader Development with Defined Linker Length and Rigidity

The spirocyclic core provides an additional ~2.5–3.0 Å of rigid spatial extension compared to monocyclic piperidine linkers, allowing fine-tuning of inter-ligand distance in bivalent degraders [1]. This defined geometry is essential when optimizing ternary complex cooperativity, as excessive linker flexibility can dilute degradation efficiency. The orthogonal protection allows independent conjugation chemistry at each terminus, reducing synthetic burden in degrader library generation.

Quote Request

Request a Quote for tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.